molecular formula C19H22ClN3O3S B2918983 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899758-62-4

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

Katalognummer B2918983
CAS-Nummer: 899758-62-4
Molekulargewicht: 407.91
InChI-Schlüssel: VWZFTNXVLANUJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of a 3-chlorophenylpiperazine derivative with an ethylsulfonylethylamine moiety, followed by condensation with a benzoyl chloride . The detailed synthetic pathway and reaction conditions are documented in peer-reviewed literature .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Metabolism

A significant aspect of research on arylpiperazine derivatives, including N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide, pertains to their pharmacodynamics and metabolism. These compounds have been extensively studied for their clinical applications, mainly in treating depression, psychosis, or anxiety. The metabolism of these derivatives often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their diverse serotonin receptor-related effects. This research provides insight into the physiological and pathological factors affecting the metabolite-to-parent drug ratios, highlighting the individual variability in the expression and activity of metabolic enzymes like CYP3A4 and CYP2D6 (Caccia, 2007).

Carbonic Anhydrase Inhibition

The research on sulfonamide diuretics, which includes derivatives like this compound, demonstrates their capacity to inhibit carbonic anhydrase (CA). These diuretics are recognized for their weak inhibition of CA I and II isoforms but possess stronger activity against isoforms involved in pathologies such as obesity, cancer, epilepsy, and hypertension. The review highlights the therapeutic potential of these drugs, which may extend beyond their diuretic effects, suggesting a role in the management of cardiovascular diseases and obesity through polypharmacological and drug repositioning effects (Carta & Supuran, 2013).

Antimicrobial and Antifungal Applications

N-alkylphenothiazines, which share a structural resemblance to this compound, are studied for their antimicrobial and antifungal activities. These compounds, due to their ability to interact with macromolecules and coordinate to metals, show promise in the development of new derivatives with enhanced biological effects. The review covers the synthesis, structure, and application of these compounds as ligands in metal complexes, highlighting their potential in antimicrobial and antitumor strategies (Krstić et al., 2016).

Therapeutic Uses in Psychotic and Mood Disorders

Research into the therapeutic applications of piperazine derivatives, including this compound, for psychotic and mood disorders has shown significant progress. These studies explore the efficacy of such compounds in treating conditions like schizophrenia, depression, and bipolar disorder, providing a comprehensive overview of the current state of drug development in this area. This includes an examination of the pharmacokinetic and pharmacodynamic factors influencing the effectiveness of these molecules (Rathi et al., 2016).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide should adhere to standard laboratory practices, including proper protective gear and ventilation. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders .

Pharmacokinetics

It is noted that the compound is soluble in dmso , which could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a potent and selective d4 dopamine receptor ligand , it can be inferred that the compound may modulate neurological processes controlled by this receptor, potentially influencing cognition, learning, and emotion .

Biochemische Analyse

Biochemical Properties

The compound N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide interacts with the D4 dopamine receptor, a protein that plays a significant role in biochemical reactions . The nature of these interactions is characterized by high affinity and selectivity .

Cellular Effects

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide influences cell function by interacting with the D4 dopamine receptor. This interaction can impact cell signaling pathways and gene expression, potentially influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves binding interactions with the D4 dopamine receptor. This can lead to changes in gene expression and potentially influence enzyme activity .

Eigenschaften

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-7-4-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZFTNXVLANUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.